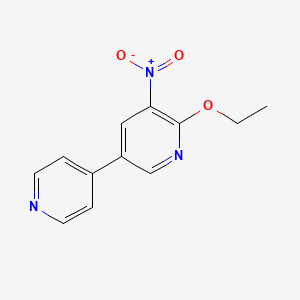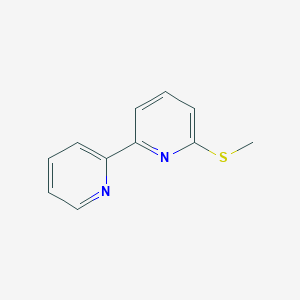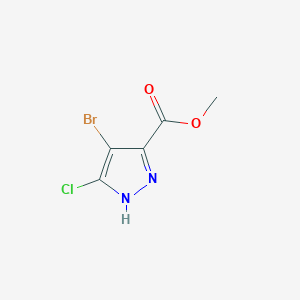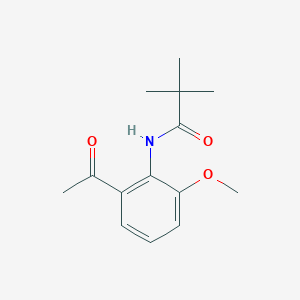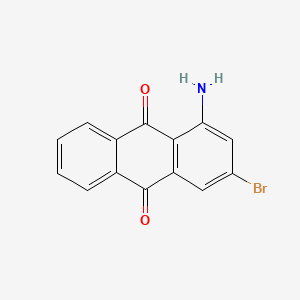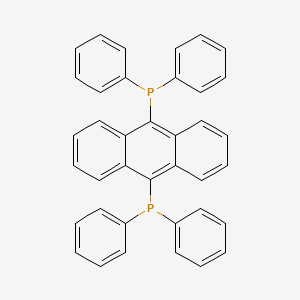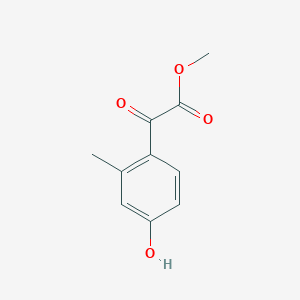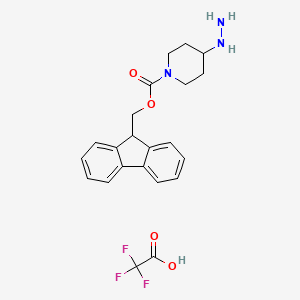
5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine: is an organic compound with the molecular formula C8H8BrF2N . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, difluoromethyl, and dimethyl groups in its structure makes it a compound of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine typically involves the bromination of 2-(difluoromethyl)-3,4-dimethylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of corresponding methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Methyl-substituted pyridines.
科学的研究の応用
Chemistry: 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a building block for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used in the synthesis of compounds that may act as enzyme inhibitors or receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its unique structure makes it a valuable component in various industrial applications .
作用機序
The mechanism of action of 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
類似化合物との比較
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Bromo-2-nitroaniline
- 5-Bromo-2-(1H)-pyridone
Comparison: 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine is unique due to the presence of both difluoromethyl and dimethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
特性
分子式 |
C8H8BrF2N |
|---|---|
分子量 |
236.06 g/mol |
IUPAC名 |
5-bromo-2-(difluoromethyl)-3,4-dimethylpyridine |
InChI |
InChI=1S/C8H8BrF2N/c1-4-5(2)7(8(10)11)12-3-6(4)9/h3,8H,1-2H3 |
InChIキー |
UYPRDQFIVHPQBB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1Br)C(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




